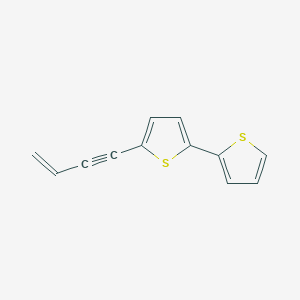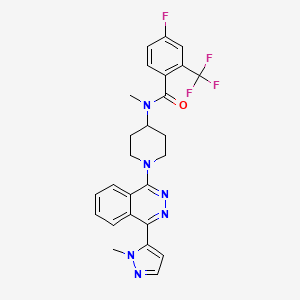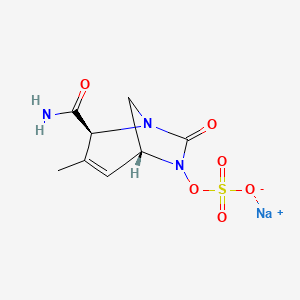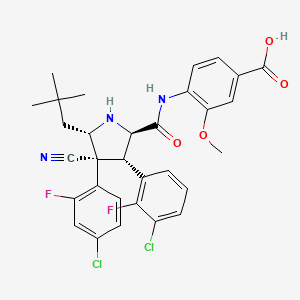![molecular formula C7H11NO B8814510 (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8814510.png)
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one typically involves the hydrogenation of 8-benzyl-nortropan-3-one perchlorate. The process includes two main stages:
Prehydrogenation: The 8-benzyl-nortropan-3-one perchlorate is hydrogenated in an aqueous suspension at atmospheric pressure and ambient temperature using a palladium catalyst. The catalyst is then recovered by filtration.
Hydrogenation: The filtrate is passed over an anion exchanger to produce an alkaline reactive solution. .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is designed to be economically viable and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted nortropanone derivatives
Scientific Research Applications
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor in reactions involving the 11 beta-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition can modulate various biological pathways, leading to potential therapeutic effects. The compound’s bicyclic structure allows it to fit into enzyme active sites, blocking their activity and altering metabolic processes .
Comparison with Similar Compounds
Tropinone: A precursor to (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one, with a similar bicyclic structure but different functional groups.
Nortropinone Hydrochloride: A hydrochloride salt form of this compound, used in similar applications but with different solubility and stability properties.
Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its role as an enzyme inhibitor make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2/t5-,6+ |
InChI Key |
CVDLBKMNONQOHJ-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@H]2CC(=O)C[C@@H]1N2 |
Canonical SMILES |
C1CC2CC(=O)CC1N2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














